![molecular formula C16H11F3OS B13100642 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a trifluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(3,4,5-trifluorophenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and safe handling of reagents to ensure high yield and product purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the ketone and thiobenzaldehyde moieties contribute to its reactivity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
- Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Uniqueness
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is unique due to the presence of both a trifluorophenyl group and a thiobenzaldehyde moiety, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for specialized applications in research and industry .
Properties
Molecular Formula |
C16H11F3OS |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-[3-oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H11F3OS/c17-13-7-12(8-14(18)16(13)19)15(20)6-5-10-3-1-2-4-11(10)9-21/h1-4,7-9H,5-6H2 |
InChI Key |
JSFHEAPSHGJLGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


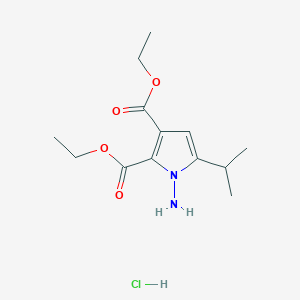
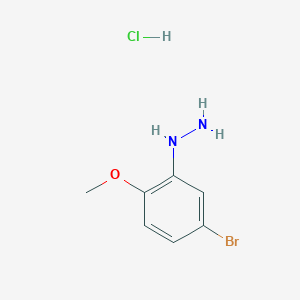
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
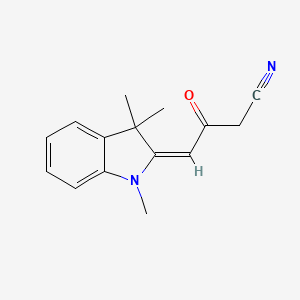
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
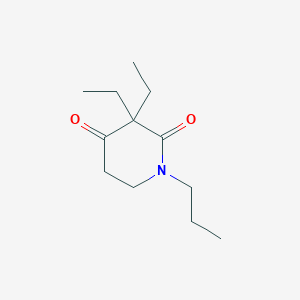
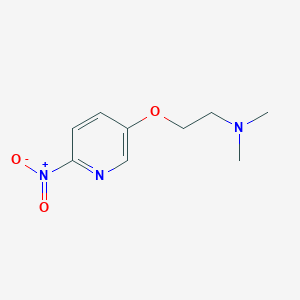
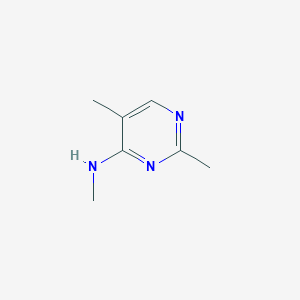



![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)


